Microtubule-Associated Protein (142-161) (human)

Description

Structural Characterization of Microtubule-Associated Protein (142-161) (Human)

Amino Acid Sequence Analysis and Primary Structure

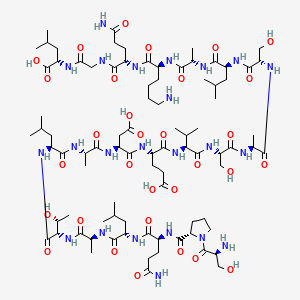

The primary structure of Tau (142-161) corresponds to residues 142–161 in the longest human Tau isoform (2N4R, 441 residues). The sequence is Ser-Pro-Gln-Leu-Ala-Thr-Leu-Ala-Asp-Glu-Val-Ser-Ala-Ser-Leu-Ala-Lys-Gln-Gly-Leu (SPQLATLADEVSASLAKQGL).

Key Features:

- Proline-rich content : Position 2 (Proline) contributes to structural rigidity and disrupts α-helix formation.

- Charged residues : Glutamine (Q3), Glutamic acid (E10), Lysine (K17), and Aspartic acid (D9) introduce local polarity.

- Hydrophobic clusters : Leucine (L4, L7, L15, L20) and Valine (V11) promote hydrophobic interactions.

Table 1: Primary Structure of Tau (142-161)

| Position | Residue | Charge | Hydrophobicity |

|---|---|---|---|

| 1 | Ser | Neutral | Moderate |

| 2 | Pro | Neutral | Low |

| 3 | Gln | Neutral | Moderate |

| ... | ... | ... | ... |

| 20 | Leu | Neutral | High |

This segment resides in the proline-rich domain, which mediates interactions with microtubules and signaling proteins.

Secondary Structure Prediction Through Computational Modeling

Chou-Fasman propensity analysis predicts secondary structure tendencies for each residue. Helix and sheet propensities were calculated using empirically derived parameters (Table 2).

Table 2: Secondary Structure Propensities and Predictions

| Position | Residue | Helix Propensity | Sheet Propensity | Prediction |

|---|---|---|---|---|

| 1 | Ser | 0.77 | 0.75 | Coil |

| 2 | Pro | 0.57 | 0.55 | Coil |

| 3 | Gln | 1.11 | 1.10 | Helix |

| ... | ... | ... | ... | ... |

| 20 | Leu | 1.21 | 1.30 | Sheet |

Key findings:

- Helix-prone regions : Residues 3 (Gln), 5 (Ala), 8 (Ala), 9 (Asp), 10 (Glu), 13 (Ala), 16 (Ala), 17 (Lys), and 18 (Gln) show helix propensity >1.0.

- Sheet-prone regions : Residues 4 (Leu), 6 (Thr), 7 (Leu), 11 (Val), 15 (Leu), and 20 (Leu) favor β-sheet formation.

- Coil dominance : Proline (Position 2) and glycine (Position 19) disrupt regular secondary structures.

This mixed propensity suggests structural plasticity, enabling transitions between conformations during binding events.

Tertiary Structure Interactions Within Full-Length Tau Protein

Within full-length Tau, residues 142–161 lie in the proline-rich domain, flanking the microtubule-binding domain (MBD). Key interactions include:

- Microtubule binding : Electrostatic interactions between positively charged residues (e.g., Lys17) and tubulin’s acidic C-terminal tails.

- Intramolecular contacts : Hydrophobic residues (Leu4, Leu7, Leu15) stabilize tertiary folds by packing against the MBD.

- Post-translational modifications : Phosphorylation at Ser1 and Thr6 modulates conformational flexibility, altering microtubule affinity.

The absence of persistent secondary structure (as predicted in Section 1.2) facilitates dynamic interactions with partners like Fyn kinase and actin filaments.

Comparative Analysis With Other Tau Isoforms

Human Tau has six isoforms differing in N-terminal inserts (0N, 1N, 2N) and MBD repeats (3R, 4R). The 142–161 sequence is conserved across isoforms due to its location in constitutive exons.

Key comparisons :

- 2N4R vs. 0N3R : The 142–161 sequence is identical, but its spatial context differs. In 0N isoforms, the proline-rich domain is closer to the N-terminus, potentially altering accessibility.

- Post-translational regulation : Phosphorylation patterns in this region vary between isoforms, affecting aggregation propensity.

- Aggregation resistance : Full-length Tau’s flanking regions inhibit amyloidogenesis, unlike truncated fragments (e.g., K18/K19).

This conservation underscores the segment’s functional importance in both physiological and pathological Tau behavior.

Properties

Molecular Formula |

C86H147N23O31 |

|---|---|

Molecular Weight |

1999.2 g/mol |

IUPAC Name |

(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C86H147N23O31/c1-38(2)29-53(102-74(127)51(22-25-62(90)115)100-82(135)60-20-18-28-109(60)85(138)48(88)35-110)76(129)94-46(14)71(124)108-67(47(15)113)84(137)104-55(31-40(5)6)78(131)93-44(12)69(122)101-56(33-65(119)120)79(132)99-52(23-26-64(117)118)75(128)107-66(42(9)10)83(136)106-58(36-111)80(133)95-45(13)70(123)105-59(37-112)81(134)103-54(30-39(3)4)77(130)92-43(11)68(121)97-49(19-16-17-27-87)73(126)98-50(21-24-61(89)114)72(125)91-34-63(116)96-57(86(139)140)32-41(7)8/h38-60,66-67,110-113H,16-37,87-88H2,1-15H3,(H2,89,114)(H2,90,115)(H,91,125)(H,92,130)(H,93,131)(H,94,129)(H,95,133)(H,96,116)(H,97,121)(H,98,126)(H,99,132)(H,100,135)(H,101,122)(H,102,127)(H,103,134)(H,104,137)(H,105,123)(H,106,136)(H,107,128)(H,108,124)(H,117,118)(H,119,120)(H,139,140)/t43-,44-,45-,46-,47+,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,66-,67-/m0/s1 |

InChI Key |

WVIZXMKBHKHWTG-ACFKOSQOSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CO)N)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C1CCCN1C(=O)C(CO)N |

Origin of Product |

United States |

Preparation Methods

Chemical Properties and Structure

Microtubule-Associated Protein (142-161) (human) is characterized by the following properties:

- CAS Number: 565227-74-9

- Molecular Formula: C86H147N23O31

- Molecular Weight: 1999.25 g/mol

- Amino Acid Sequence: H-Ser-Pro-Gln-Leu-Ala-Thr-Leu-Ala-Asp-Glu-Val-Ser-Ala-Ser-Leu-Ala-Lys-Gln-Gly-Leu-OH

- Solubility: Soluble in DMSO

- Recommended Storage: -20°C

The peptide's sequence is critical for its specific interaction with microtubules, making precise synthesis essential for research applications.

Solid-Phase Peptide Synthesis (SPPS)

Materials Required

Reagents:

- Fmoc-protected amino acids with appropriate side-chain protecting groups for each residue in the sequence

- Rink Amide resin (for C-terminal amide) or pre-loaded Wang resin with Fmoc-Leu (for C-terminal carboxylic acid)

- Coupling reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

- Base: DIEA (N,N-Diisopropylethylamine)

- Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

- Fmoc deprotection reagent: 20% piperidine in DMF

- Cleavage cocktail: TFA (Trifluoroacetic acid) with appropriate scavengers

- Precipitation solvent: Cold diethyl ether

Equipment:

- Peptide synthesis vessel with frit

- Nitrogen supply for agitation

- Vacuum filtration setup

- HPLC system for purification

- Mass spectrometer for verification

- Lyophilizer for final product preparation

Detailed Synthesis Protocol

Resin Preparation and Swelling

- Accurately weigh the appropriate amount of Rink Amide resin or pre-loaded Wang resin into the reaction vessel

- Add DMF (approximately 10 mL per gram of resin), ensuring all resin is rinsed from the sides of the vessel

- Allow the mixture to stand at room temperature for 10-15 minutes to properly swell the resin beads

- Drain the DMF using vacuum filtration

Synthesis Cycle

Each amino acid addition follows this cycle:

Fmoc Deprotection:

- Add 20% piperidine in DMF to the resin

- Agitate for 5-10 minutes

- Drain and wash with DMF (3 × 10 mL)

- Repeat deprotection step

- Drain and wash thoroughly with DMF (5 × 10 mL)

For difficult sequences or when deprotection is slow, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be used as an alternative, though caution is required when aspartic acid residues are present as DBU can catalyze aspartimide formation.

Amino Acid Coupling:

Coupling Verification:

Sequential Addition:

- Repeat the deprotection and coupling cycle for each amino acid in the sequence, proceeding from C-terminus to N-terminus:

Leu → Gly → Gln → Lys → Ala → Leu → Ser → Ala → Ser → Val → Glu → Asp → Ala → Leu → Thr → Ala → Leu → Gln → Pro → Ser

- Repeat the deprotection and coupling cycle for each amino acid in the sequence, proceeding from C-terminus to N-terminus:

Final Deprotection and Cleavage

- After attaching the final amino acid (Ser) and removing its Fmoc group, wash the resin thoroughly with DMF and then DCM

- Dry the resin under vacuum or nitrogen

- Prepare cleavage cocktail: TFA/water/triisopropylsilane (95:2.5:2.5)

- Add cleavage cocktail to the resin (10 mL per gram) and agitate for 2-3 hours

- Filter the resin and collect the filtrate containing the cleaved peptide

- Concentrate the filtrate by reducing TFA volume under nitrogen

- Add cold diethyl ether to precipitate the crude peptide

- Centrifuge, discard supernatant, and wash precipitate with cold ether

- Dissolve crude peptide in water/acetonitrile for purification

Purification and Analysis

HPLC Purification

The crude Microtubule-Associated Protein (142-161) (human) requires purification to achieve research-grade quality:

- Preparative reverse-phase HPLC using a C18 column

- Mobile phase: Gradient of acetonitrile in water (both containing 0.1% TFA)

- Detection: UV absorbance at 220 nm (peptide bonds) and 280 nm (aromatic residues)

- Collection of fractions containing the target peptide

- Analysis of fractions by analytical HPLC and mass spectrometry

- Pooling and lyophilization of pure fractions

Analytical Characterization

Multiple analytical techniques are employed to verify the identity and purity of the synthesized peptide:

Analytical HPLC:

- Verification of >98% purity

- Retention time comparison with standards

Mass Spectrometry:

- Expected mass: 1999.25 g/mol

- Confirmation of molecular identity

- Verification of sequence integrity

Certificate of Analysis (COA):

Alternative Synthesis Approaches

Solution-Phase Peptide Synthesis

While solid-phase synthesis is preferred, solution-phase synthesis can be considered for special applications:

Chemical Ligation Techniques

For larger protein fragments containing the 142-161 region, chemical ligation techniques can be employed:

Native Chemical Ligation (NCL):

Other Ligation Methods:

Challenges and Troubleshooting

Common Synthesis Challenges

Several challenges may arise during the synthesis of this peptide:

Incomplete Coupling:

- Particularly at sterically hindered positions with bulky amino acids

- Solution: Extended coupling times or double coupling protocols

Aspartimide Formation:

- May occur at the Asp-Glu sequence

- Solution: Use Hmb protection or optimize base exposure during deprotection

Aggregation During Synthesis:

- As chain length increases, aggregation can reduce coupling efficiency

- Solution: Addition of chaotropic agents or use of special resins designed to minimize aggregation

Purification Difficulties:

- Separating deletion sequences or related impurities

- Solution: Optimize HPLC conditions or employ orthogonal purification approaches

Quality Control Parameters

For research applications, the following quality parameters should be verified:

- Purity: >98% by analytical HPLC

- Identity: Mass spectrometry confirmation within ±0.5 Da of theoretical mass (1999.25 g/mol)

- Solubility: Complete dissolution in DMSO at specified concentration

- Stability: Minimal degradation under recommended storage conditions

Research Applications

Microtubule-Associated Protein (142-161) (human) is valuable for various research applications:

Microtubule Interaction Studies:

Neurodegenerative Disease Research:

Structural Biology:

- NMR or crystallographic studies of peptide-tubulin interactions

- Conformational analysis of the peptide in different environments

Drug Discovery:

- Screening for compounds that modulate peptide-microtubule interactions

- Development of peptide-based therapeutics targeting microtubule functions

Chemical Reactions Analysis

Types of Reactions: Microtubule-Associated Protein (142-161) (human) primarily undergoes post-translational modifications rather than traditional chemical reactions. These modifications include phosphorylation, acetylation, and ubiquitination, which regulate its activity and interactions with microtubules .

Common Reagents and Conditions:

Phosphorylation: Kinases such as glycogen synthase kinase 3 beta (GSK3β) and cyclin-dependent kinase 5 (CDK5) are common enzymes that phosphorylate this protein segment.

Acetylation: Histone acetyltransferases (HATs) are responsible for acetylating lysine residues.

Ubiquitination: E3 ubiquitin ligases facilitate the attachment of ubiquitin molecules to the protein.

Major Products Formed: The major products formed from these reactions are the modified versions of the protein, which exhibit altered binding affinities and regulatory functions with microtubules .

Scientific Research Applications

Neurobiology and Neurodegenerative Diseases

Microtubule-Associated Protein (142-161) is essential for maintaining microtubule stability, which is crucial for neuronal health. Its applications in neurobiology include:

- Studying Microtubule Dynamics : This peptide is used to investigate the interactions between microtubules and other cytoskeletal proteins. Research has shown that disruptions in microtubule dynamics are prevalent in neurodegenerative diseases such as Alzheimer's disease and frontotemporal dementia .

- Modeling Neurodegeneration : The peptide serves as a model system for studying tauopathies, where tau protein becomes hyperphosphorylated, leading to neurofibrillary tangles and neuronal death. Studies have indicated that Microtubule-Associated Protein (142-161) can influence tau pathology and microtubule organization, providing insights into disease mechanisms .

Cancer Research

Microtubule-Associated Protein (142-161) has significant implications in cancer research due to its role in microtubule stabilization:

- Targeting Cancer Therapies : The peptide's ability to stabilize microtubules makes it a potential target for developing therapeutic agents against various cancers. Microtubule-targeting agents are crucial in treating tumors by disrupting mitotic spindle formation, thus inhibiting cell division .

- Investigating Chemoresistance : Research has shown that altered expression of microtubule-associated proteins can correlate with chemoresistance in cancer cells. By studying the interactions of Microtubule-Associated Protein (142-161) with other proteins involved in drug resistance mechanisms, researchers aim to develop strategies to overcome resistance in treatments for pancreatic cancer and other malignancies .

Therapeutic Development

Microtubule-Associated Protein (142-161) is being explored for its potential therapeutic applications:

- Microtubule Stabilizing Agents : The peptide can be utilized in developing new pharmacological interventions aimed at enhancing microtubule stability. These agents are being investigated for their efficacy in treating central nervous system disorders and various cancers .

- Regenerative Medicine : Given its role in promoting microtubule polymerization and stabilization, Microtubule-Associated Protein (142-161) may have applications in regenerative medicine, particularly in enhancing neuronal repair following injury or degeneration .

Case Studies and Research Findings

Several studies highlight the diverse applications of Microtubule-Associated Protein (142-161):

Mechanism of Action

Microtubule-Associated Protein (142-161) (human) exerts its effects by binding to microtubules and stabilizing their structure. This interaction is regulated by post-translational modifications such as phosphorylation, which can either enhance or inhibit its binding affinity. The protein segment interacts with tubulin, the building block of microtubules, and influences their polymerization and depolymerization dynamics . These actions are crucial for maintaining cellular functions such as mitosis, intracellular transport, and cell signaling .

Comparison with Similar Compounds

Comparative Analysis with Similar Microtubule-Associated Proteins

Structural and Functional Differences

The following table summarizes key distinctions between Microtubule-Associated Protein (142-161) (human) and related MAPs:

MAP2

- Function : MAP2 stabilizes microtubules and promotes dendritic protrusion in astrocytes and oligodendrocytes. Its isoforms (MAP2a/b/c/d) exhibit tissue-specific expression, with MAP2d linked to oligodendroglial precursors .

- Clinical Relevance : In canine gliomas, MAP2 expression patterns (diffuse, patchy, or multifocal) correlate with tumor subtype differentiation (astrocytoma vs. oligodendroglioma) . For example, 100% of oligodendrogliomas exhibit nuclear/cytoplasmic staining, while astrocytomas show cytoplasmic process staining .

Tau

- Function : Tau promotes microtubule polymerization by binding tubulin dimers and converting them into stable polymers. Unlike MAP2, tau lacks dendritic targeting sequences and is enriched in neuronal axons .

- Clinical Relevance : Hyperphosphorylated tau forms neurofibrillary tangles in Alzheimer’s disease, disrupting microtubule integrity .

HURP

- Function : HURP recruits TACC3 to stabilize kinetochore microtubules during mitosis, ensuring proper chromosome congression. This role is distinct from MAP (142-161), which lacks documented mitotic regulatory functions .

LC3 (MAP1LC3)

Expression Patterns and Diagnostic Utility

- MAP (142-161): No tissue-specific expression data available; research remains preclinical .

- MAP2: Overexpressed in canine gliomas, with diagnostic utility for distinguishing astrocytomas (nuclear/cytoplasmic process staining) from oligodendrogliomas (diffuse nuclear/cytoplasmic staining) .

- Tau : Neuron-specific expression; aberrant forms serve as cerebrospinal fluid biomarkers in Alzheimer’s disease .

- HURP: Elevated in hepatocellular carcinoma, correlating with poor prognosis .

Biological Activity

Microtubule-Associated Protein (142-161) (human), derived from the tau protein, plays a significant role in microtubule stabilization and cellular processes, particularly within neuronal cells. This article delves into its biological activity, mechanisms of action, and implications for neurodegenerative diseases.

Overview of Microtubule-Associated Proteins

Microtubule-associated proteins (MAPs) are crucial for maintaining the stability and organization of microtubules, which are integral components of the cytoskeleton. MAPs facilitate various cellular functions, including intracellular transport, cell division, and maintenance of neuronal structure. The specific segment known as Microtubule-Associated Protein (142-161) is particularly significant due to its unique sequence and interactions with microtubules.

Biological Functions

Stabilization of Microtubules

Microtubule-Associated Protein (142-161) enhances microtubule stability and assembly. It interacts with tubulin heterodimers to facilitate the polymerization of microtubules, thereby supporting cellular architecture and function. This stabilization is critical in neurons, where microtubules are essential for axonal transport and overall cell integrity.

Role in Neurodegenerative Diseases

This polypeptide is implicated in several neurodegenerative disorders, including Alzheimer's disease and frontotemporal dementia. Abnormal phosphorylation of tau proteins can lead to neurofibrillary tangles, a hallmark of these diseases. The specific segment (142-161) may influence the aggregation propensity of tau, thereby affecting disease progression .

Interaction with Other Proteins

Microtubule-Associated Protein (142-161) interacts with various cytoskeletal proteins and signaling molecules. These interactions are modulated by post-translational modifications such as phosphorylation, which can alter the binding affinity and functional properties of the MAPs .

Phosphorylation Dynamics

The phosphorylation state of MAPs significantly impacts their function. For instance, hyperphosphorylation of tau leads to reduced affinity for microtubules, contributing to destabilization and potential neurodegeneration. Understanding these dynamics provides insights into therapeutic targets for neurodegenerative diseases .

Research Findings

Recent studies have highlighted the importance of MAPs in neuronal development and maintenance:

Case Studies

-

Alzheimer's Disease

A study examining tau pathology in Alzheimer's patients found that increased levels of phosphorylated Microtubule-Associated Protein (142-161) correlated with cognitive decline. This underscores the role of this polypeptide in disease progression. -

Frontotemporal Dementia

Research has shown that mutations affecting the phosphorylation sites on tau lead to early-onset frontotemporal dementia. The segment (142-161) is particularly affected, suggesting its critical role in the pathophysiology of this condition.

Q & A

Q. How can computational modeling enhance the study of this peptide’s role in microtubule dynamics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.